(-)-Epigallocatechin Gallate-13C3

Catalog No.
S1807109
CAS No.
M.F
C₁₉¹³C₃H₁₈O₁₁
M. Wt
461.35
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Epigallocatechin Gallate-13C3

Product Name

(-)-Epigallocatechin Gallate-13C3

Molecular Formula

C₁₉¹³C₃H₁₈O₁₁

Molecular Weight

461.35

Synonyms

Teavigo-13C3; epi-Gallocatechin 3-O-Gallate-13C3; epi-Gallocatechin Gallate-13C3;EGCG-13C3; Epigallocatechin-3-monogallate-13C3; L-Epigallocatechin Gallate-13C3; 3-O-Galloyl-(-)-epigallocatechin-13C3

(-)-Epigallocatechin Gallate-13C3 is a stable isotope-labeled derivative of (-)-epigallocatechin gallate, a prominent polyphenol found in green tea. The molecular formula for (-)-epigallocatechin gallate-13C3 is C19H18O11, with a molecular weight of 461.35 g/mol. This compound is characterized by its three carbon-13 isotopes, which are incorporated into the structure to facilitate various analytical studies, particularly in metabolic and pharmacokinetic research. The compound exhibits a complex structure with multiple hydroxyl groups, contributing to its high reactivity and biological activity.

Typical of polyphenolic compounds:

  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which can lead to the formation of quinones.
  • Esterification: It can undergo esterification reactions with carboxylic acids, enhancing its biological properties.
  • Complexation: The compound can form complexes with metal ions, which may influence its antioxidant activity.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.

(-)-Epigallocatechin Gallate-13C3 exhibits significant biological activities, primarily attributed to its antioxidant properties. Key activities include:

  • Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: The compound modulates inflammatory pathways, potentially reducing chronic inflammation.
  • Anticancer Properties: Studies indicate that (-)-epigallocatechin gallate can inhibit tumor growth and induce apoptosis in various cancer cell lines by interfering with signaling pathways such as the epidermal growth factor receptor signaling pathway .
  • Neuroprotective Effects: It shows promise in protecting neuronal cells from damage associated with neurodegenerative diseases.

Synthesis of (-)-epigallocatechin gallate-13C3 typically involves:

  • Extraction from Natural Sources: Isolated from green tea leaves, followed by purification processes such as chromatography.
  • Chemical Synthesis: Laboratory synthesis may involve the use of starting materials that contain carbon-13 isotopes, followed by reactions that yield the desired compound.
  • Isotope Labeling Techniques: Specific methods to introduce carbon-13 into the epigallocatechin structure during synthesis.

These methods ensure high purity and isotopic labeling necessary for research applications.

(-)-Epigallocatechin Gallate-13C3 has diverse applications in various fields:

  • Nutraceuticals: Used in dietary supplements for its health benefits.
  • Pharmaceutical Research: Investigated for potential therapeutic uses against cancer and neurodegenerative diseases.
  • Metabolic Studies: Employed in tracer studies to understand metabolism and bioavailability in humans and animals.

Interaction studies involving (-)-epigallocatechin gallate-13C3 focus on its behavior in biological systems:

  • Drug Interactions: Research indicates that it may interact with various pharmaceuticals, affecting their efficacy and metabolism.
  • Protein Binding Studies: Investigations into how this compound binds to proteins can elucidate its mechanism of action and bioavailability.
  • Metabolic Pathways: Studies using carbon-13 labeling help trace metabolic pathways and understand how this compound is processed in vivo.

These interactions are crucial for assessing safety and efficacy in clinical settings.

Several compounds are structurally similar to (-)-epigallocatechin gallate-13C3, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
Epicatechin GallateSimilar catechin structure without isotopesAntioxidant, anti-inflammatory
(-)-EpicatechinLacks gallate ester; simpler structureAntioxidant
Gallic AcidContains only carboxylic acid groupAntioxidant, antimicrobial

Uniqueness of (-)-Epigallocatechin Gallate-13C3

The incorporation of carbon-13 isotopes distinguishes (-)-epigallocatechin gallate-13C3 from other catechins, allowing for advanced metabolic studies that provide insights into its pharmacokinetics and dynamics. This isotopic labeling enhances the ability to track the compound's behavior within biological systems more accurately than non-labeled counterparts.

Dates

Last modified: 07-20-2023

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